molecular formula C12H10O5 B105740 methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 15991-13-6

methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No. B105740
CAS RN: 15991-13-6
M. Wt: 234.2 g/mol
InChI Key: YRNMDWOVAZLMDY-UHFFFAOYSA-N
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Description

“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is a natural coumarin derivative . It is used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . It is also an organic compound with the molecular formula C12H10O5 .


Synthesis Analysis

The synthesis of “methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” involves several steps . The process starts with the addition of ethyl acetoacetate and resorcinol in a reaction vessel. The mixture is stirred and heated to dissolve, then sulfuric acid is added and the mixture is refluxed for 1 hour . The solvent is evaporated under reduced pressure, ethyl acetoacetate is added, and the mixture is refluxed for another hour . Finally, acetic anhydride is added and the mixture is refluxed for 1 hour . The product is obtained by filtration and drying .


Molecular Structure Analysis

The molecular structure of “methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” has been fully characterized by various spectroscopic techniques . The compound has a molecular weight of 234.20 g/mol . The InChI string is “InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3” and the InChIKey is "YRNMDWOVAZLMDY-UHFFFAOYSA-N" . The canonical SMILES string is "COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O" .


Chemical Reactions Analysis

“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” has been used in various chemical reactions . For instance, it has been used as a building block for the preparation of novel coumarin-based anticancer agents .


Physical And Chemical Properties Analysis

“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is an organic compound with the molecular formula C12H10O5 . It has a molecular weight of 234.20 g/mol . The compound is characterized by various spectroscopic techniques, including mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

properties

IUPAC Name

methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNMDWOVAZLMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419843
Record name methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

CAS RN

15991-13-6
Record name methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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